molecular formula C27H35FN4O3 B12629259 N-(4-fluorobenzyl)-Nalpha-{[1-(L-valyl)piperidin-4-yl]carbonyl}-L-phenylalaninamide

N-(4-fluorobenzyl)-Nalpha-{[1-(L-valyl)piperidin-4-yl]carbonyl}-L-phenylalaninamide

Cat. No.: B12629259
M. Wt: 482.6 g/mol
InChI Key: WIODSTVAWOQBGG-ZEQRLZLVSA-N
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Description

N-(4-fluorobenzyl)-Nα-{[1-(L-valyl)piperidin-4-yl]carbonyl}-L-phenylalaninamide is a peptide-derived molecule featuring a fluorinated benzyl group, a piperidine core, and an L-phenylalaninamide moiety.

Properties

Molecular Formula

C27H35FN4O3

Molecular Weight

482.6 g/mol

IUPAC Name

1-[(2S)-2-amino-3-methylbutanoyl]-N-[(2S)-1-[(4-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C27H35FN4O3/c1-18(2)24(29)27(35)32-14-12-21(13-15-32)25(33)31-23(16-19-6-4-3-5-7-19)26(34)30-17-20-8-10-22(28)11-9-20/h3-11,18,21,23-24H,12-17,29H2,1-2H3,(H,30,34)(H,31,33)/t23-,24-/m0/s1

InChI Key

WIODSTVAWOQBGG-ZEQRLZLVSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(CC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F)N

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-Nalpha-{[1-(L-valyl)piperidin-4-yl]carbonyl}-L-phenylalaninamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.

    Coupling with L-Valine: The piperidine derivative is then coupled with L-valine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

    Formation of the Phenylalaninamide Moiety: The final step involves the coupling of the intermediate with L-phenylalanine using similar coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-Nalpha-{[1-(L-valyl)piperidin-4-yl]carbonyl}-L-phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Cancer Treatment

One of the most significant applications of N-(4-fluorobenzyl)-Nalpha-{[1-(L-valyl)piperidin-4-yl]carbonyl}-L-phenylalaninamide is in cancer therapy. Research indicates that compounds with similar structures can act as inhibitors of specific kinases involved in cancer progression. For instance, checkpoint kinase 1 (CHK1) inhibitors have been shown to enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage induced by these treatments .

Table 1: Summary of Cancer-Related Applications

Application AreaMechanism of ActionReference
CHK1 InhibitionEnhances DNA damage response in cancer cells
Targeting Specific TumorsPotential use in lymphomas and pancreatic cancers
Synergistic EffectsWorks alongside other chemotherapeutic agents

Neurological Disorders

The compound's structure suggests potential utility in treating neurological disorders, particularly those involving neuroprotective mechanisms. The piperidine moiety is known for its activity in modulating neurotransmitter systems, which may be beneficial in conditions like depression or anxiety disorders. Research into similar compounds has shown promise in enhancing cognitive function and providing neuroprotection against neurodegenerative diseases .

Case Study 1: CHK1 Inhibitors in Cancer Therapy

In a study published by researchers investigating novel CHK1 inhibitors, compounds structurally related to this compound were tested for their ability to enhance the efficacy of existing chemotherapy drugs. Results demonstrated that these inhibitors significantly increased apoptosis in cancer cells when used in combination with standard treatments, suggesting a viable pathway for clinical application .

Case Study 2: Neurological Applications

Another study explored the effects of piperidine derivatives on cognitive function in animal models. The results indicated that these compounds could improve memory retention and reduce anxiety-like behaviors, supporting their potential use as therapeutic agents for treating neurological disorders .

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-Nalpha-{[1-(L-valyl)piperidin-4-yl]carbonyl}-L-phenylalaninamide involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Fluorobenzyl-Piperidine Carboxamides

This class includes compounds with fluorobenzyl and piperidine-carboxamide groups, which influence solubility, metabolic stability, and target affinity.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Pharmacological Activity Reference
Target Compound ~C28H34FN3O3 ~487.6 Fluorobenzyl, Piperidine, Amide, Peptide Undisclosed N/A
N-(4-Fluorobenzyl)-1-[(4-FP)sulfonyl]piperidine-3-carboxamide C20H20F2N2O3S 408.42 Fluorobenzyl, Sulfonyl, Piperidine Undisclosed
Patent Compound (Carbamide derivative) C23H29FN4O3 428.5 Fluorobenzyl, Piperidine, Carbamide Undisclosed

Key Findings :

  • The sulfonyl group in ’s compound may enhance metabolic resistance compared to the target compound’s amide linkage .

Piperidine-Based Opioids

These analogs share a piperidine core linked to aromatic groups, often associated with µ-opioid receptor agonism.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Activity Reference
4-Fluorobutyrfentanyl C23H29FN2O 376.5 Fluorophenyl, Piperidine, Amide Potent opioid agonist
Brorphine C23H25BrN2O2 441.36 Bromophenyl, Piperidine Synthetic opioid agonist
Fentanyl C22H28N2O 336.47 Phenethyl, Piperidine High-potency opioid

Key Findings :

  • Brorphine’s bromine substitution may alter receptor binding kinetics, a consideration for designing derivatives of the target compound .

Benzimidazole-Piperidine Derivatives

These compounds combine benzimidazole and piperidine moieties, often with antihistamine or antipsychotic activity.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Activity Reference
Mizolastine C28H31FN4O 458.58 Fluorobenzyl, Benzimidazole Antihistamine
Astemizole C28H31FN4O 458.58 Fluorobenzyl, Piperidine Antihistamine (withdrawn)

Key Findings :

  • Mizolastine’s benzimidazole-piperidine scaffold highlights the role of aromatic stacking in H1-receptor antagonism, a structural feature absent in the target compound .
  • Astemizole’s cardiac toxicity underscores the importance of substituent selection in piperidine-based designs .

Sulfonamide-Containing Analogs

Sulfonamide groups in these compounds influence solubility and enzymatic interactions.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Activity Reference
N-(4-Fluorobenzyl)-6-{[1-(methylsulfonyl)piperidin-4-yl]amino}pyridine-3-sulfonamide C22H29FN4O4S2 552.62 Fluorobenzyl, Sulfonamide Undisclosed
N-(4-{[4-(4-FP)piperazin-1-yl]carbonyl}phenyl)butanamide C21H23FN4O2 382.44 Piperazine, Carbonyl, Amide Undisclosed

Key Findings :

    Biological Activity

    N-(4-fluorobenzyl)-Nalpha-{[1-(L-valyl)piperidin-4-yl]carbonyl}-L-phenylalaninamide is a complex organic compound with significant biological activity. Its unique structure, which includes a piperidine ring and a fluorobenzyl group, suggests potential interactions with various biological targets. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

    • Molecular Formula : C27H35FN4O3
    • Molecular Weight : 482.6 g/mol
    • IUPAC Name : 1-[(2S)-2-amino-3-methylbutanoyl]-N-[(2S)-1-[(4-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]piperidine-4-carboxamide

    The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The compound may act as an inhibitor or modulator of key biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and metabolic regulation.

    Potential Targets

    • Tyrosinase Inhibition : Similar compounds have shown effectiveness as competitive inhibitors of tyrosinase, an enzyme involved in melanin production. Studies indicate that derivatives of the 4-fluorobenzylpiperazine fragment can inhibit tyrosinase activity, suggesting that this compound may exhibit similar properties .
    • Poly(ADP-ribose) Polymerase (PARP) Inhibition : Compounds with structural similarities have been identified as potent inhibitors of PARP enzymes, which play a crucial role in DNA repair mechanisms. This inhibition could lead to enhanced sensitivity of cancer cells to chemotherapy .

    Biological Activity Studies

    Research has demonstrated various biological activities associated with this compound:

    Table 1: Summary of Biological Activities

    Activity TypeDescriptionReference
    Tyrosinase InhibitionInhibits enzyme activity; potential for skin depigmentation
    PARP InhibitionEnhances sensitivity in cancer treatment
    Antimicrobial EffectsPotential activity against bacterial strains

    Case Studies

    • Tyrosinase Inhibition Study : A study evaluated the effects of 4-fluorobenzylpiperazine derivatives on tyrosinase from Agaricus bisporus. The results showed that certain derivatives exhibited low micromolar IC50 values, indicating strong inhibitory effects. This suggests that this compound may similarly inhibit tyrosinase, thus providing a basis for further exploration in cosmetic applications aimed at skin whitening .
    • Cancer Treatment Application : Research involving PARP inhibitors has highlighted the potential for compounds similar to this compound to enhance the efficacy of chemotherapy in BRCA-deficient cancers. Such compounds have shown promising results in preclinical models, leading to ongoing clinical trials .

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